1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-12-21-24-26(13)16-10-8-15(9-11-16)22-20(28)19-14(2)27(25-23-19)17-6-4-5-7-18(17)29-3/h4-12H,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFLIOGDSKXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of triazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring followed by the introduction of various substituents. The molecular formula for this compound is . The structural framework consists of a triazole ring connected to methoxy and phenyl groups that enhance its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Triazole Ring | Present |
| Methoxy Group | Attached to the phenyl ring |
| Carboxamide Functionality | Present |
Biological Activity
Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of 1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide have been investigated in various studies.
Antimicrobial Activity
Studies have shown that derivatives of triazole possess significant antibacterial properties. For instance, a related study reported the antibacterial activity of similar compounds against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Antiviral Activity
Compounds with triazole structures have also been evaluated for their antiviral potential. A recent study highlighted that certain triazole derivatives could inhibit neuraminidase activity in influenza viruses, suggesting that our compound may exhibit similar antiviral properties.
Study 1: Antibacterial Properties
In a study conducted by Murugavel et al., the antibacterial activity of triazole derivatives was assessed using standard microbiological methods. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL for various strains.
Study 2: Antiviral Efficacy
A study focused on the antiviral activity of similar triazole derivatives indicated that these compounds could reduce the infectivity of influenza viruses by over 90% at specific concentrations. The presence of methoxy groups was found to enhance this activity significantly.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the phenyl rings and the presence of functional groups such as methoxy and carboxamide significantly influence the biological activity. For instance:
- Methoxy Group : Enhances solubility and potentially increases interaction with biological targets.
- Triazole Ring : Critical for biological activity due to its ability to interact with enzyme active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects: Methoxy vs. Ethoxy: The target compound’s 2-methoxyphenyl group offers lower steric hindrance and higher solubility compared to the ethoxy analog, which may improve bioavailability .
Structural Motifs :
- Bis-Triazole Architecture : Unique to the target compound, this design may favor interactions with proteins containing aromatic residues (e.g., kinases).
- Carboxamide vs. Hydrazone : Carboxamides (target compound) generally exhibit higher stability than hydrazones (), which are prone to hydrolysis .
Synthesis :
- Carboxamide derivatives (e.g., target compound) are typically synthesized via EDCI/HOBt-mediated coupling (), achieving yields of 60–70%. In contrast, hydrazones () and guanidine conjugates () require distinct protocols, such as acid-catalyzed condensation or base-mediated reactions.
Research Findings and Trends
- Bioactivity : While direct data for the target compound is unavailable, structurally related triazole-carboxamides demonstrate antimicrobial and kinase inhibitory activities. For example, guanidine conjugates () show promise against bacterial strains, likely due to their basicity and membrane interaction capabilities .
- Physicochemical Properties : The target compound’s methoxy group likely results in a logP value lower than its ethoxy analog, balancing solubility and permeability. Chlorinated derivatives () may exhibit higher logP and longer half-lives .
- Thermal Stability : Melting points for analogous carboxamides range from 123–183°C (), suggesting moderate thermal stability for the target compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this triazole-carboxamide derivative typically involves multi-step protocols, including:
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the triazole core to substituted phenyl groups.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to dissolve intermediates and stabilize reactive species.
- Catalysts : Copper(I) iodide (CuI) for triazole cyclization, with reaction temperatures between 60–80°C to balance yield and side reactions .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| 1 | CuI, DMF, 70°C | 78 | High regioselectivity for 1,4-triazole isomer |
| 2 | EDC, HOBt, RT | 65 | Requires strict anhydrous conditions |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–150 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the triazole core and methoxyphenyl groups (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 435.18) and fragmentation patterns .
Q. What preliminary biological screening methods are recommended for this compound?
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated using nonlinear regression .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Dose-response curves : Generated at concentrations of 1–100 µM to assess potency and selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Molecular docking : Predict binding affinity to targets like EGFR or microtubules using AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants of methoxy groups) with cytotoxic activity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC values from independent studies (e.g., discrepancies in HeLa cell toxicity may stem from assay protocols or cell passage number) .
- Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V/PI staining) if MTT results are inconclusive .
- Batch variability controls : Standardize compound purity (>95% by HPLC) and solvent (DMSO concentration <0.1% in assays) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact target selectivity?
- SAR Table :
| Substituent | Target IC (nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| 2-methoxy | EGFR: 120 | 1:3 (EGFR vs. Tubulin) |
| 2-ethoxy | Tubulin: 85 | 1:8 (EGFR vs. Tubulin) |
- Key Insight : Bulkier alkoxy groups (e.g., ethoxy) enhance tubulin binding but reduce solubility, requiring formulation adjustments .
Q. What in vitro models are suitable for studying metabolic stability?
- Liver microsomes : Incubate with human/rat microsomes and NADPH to measure half-life (t) and intrinsic clearance .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms via fluorogenic assays to predict drug-drug interactions .
- Metabolite ID : Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at the methyltriazole group) .
Q. How can crystallography data inform polymorph screening?
- Polymorph Table :
| Form | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| Form I | 198–200 | 0.15 |
| Form II | 185–187 | 0.45 |
- Techniques : Powder XRD and DSC differentiate polymorphs. Form II’s higher solubility makes it preferable for formulation .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Key Issues : Low yields in amide coupling (Step 2) due to steric hindrance from the 4-(5-methyltriazolyl)phenyl group.
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve coupling efficiency .
- Switch from batch to flow chemistry for triazole formation to enhance reproducibility .
Q. How does the compound’s logP affect membrane permeability in BBB penetration studies?
- Experimental Design :
- Measure logP via shake-flask method (octanol/water partition coefficient).
- Use MDCK-MDR1 monolayers to assess P (apparent permeability) and efflux ratios.
- Data : A logP >3 correlates with moderate BBB penetration but may require prodrug strategies to reduce efflux by P-gp .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
